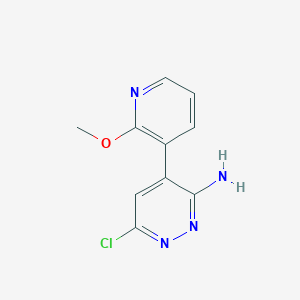
tert-Butyl(S)-2-amino-3-(6-bromopyridin-3-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(S)-2-amino-3-(6-bromopyridin-3-yl)propanoate is a chiral compound with significant applications in various fields of chemistry and biology. This compound features a tert-butyl ester group, an amino group, and a bromopyridine moiety, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(S)-2-amino-3-(6-bromopyridin-3-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available (S)-tert-butyl 2-amino-3-hydroxypropanoate and 6-bromopyridine.
Coupling Reaction: The hydroxyl group of (S)-tert-butyl 2-amino-3-hydroxypropanoate is activated using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This is followed by the addition of 6-bromopyridine to form the desired product.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl(S)-2-amino-3-(6-bromopyridin-3-yl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can undergo oxidation to form nitroso or nitro derivatives, while reduction can yield primary amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Typically carried out using nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Products include nitroso or nitro derivatives.
Reduction: Products include primary amines.
Hydrolysis: The major product is the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
tert-Butyl(S)-2-amino-3-(6-bromopyridin-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl(S)-2-amino-3-(6-bromopyridin-3-yl)propanoate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-bromopyridine: Shares the bromopyridine moiety but lacks the tert-butyl ester group.
methyl (2S)-2-amino-3-(6-bromopyridin-3-yl)propanoate: Similar structure but with a methyl ester instead of a tert-butyl ester.
(2S)-2-amino-3-(6-bromopyridin-3-yl)propanoic acid: The free acid form of the compound.
Uniqueness
tert-Butyl(S)-2-amino-3-(6-bromopyridin-3-yl)propanoate is unique due to its combination of a chiral center, a bromopyridine moiety, and a tert-butyl ester group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C12H17BrN2O2 |
|---|---|
Peso molecular |
301.18 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-amino-3-(6-bromopyridin-3-yl)propanoate |
InChI |
InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)9(14)6-8-4-5-10(13)15-7-8/h4-5,7,9H,6,14H2,1-3H3/t9-/m0/s1 |
Clave InChI |
VRRFFUAYBREYGI-VIFPVBQESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@H](CC1=CN=C(C=C1)Br)N |
SMILES canónico |
CC(C)(C)OC(=O)C(CC1=CN=C(C=C1)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Pentanone, 1-(5-chloro-2-thienyl)-5-[4-(4,5-dihydro-2-oxazolyl)phenoxy]-](/img/structure/B8305901.png)

![1-[(t-Butoxycarbonyl)amino]-2-imidazolidinone](/img/structure/B8305920.png)

![(S)-1-[3-(2-pyrrolidinyl)-2-propynyl]pyrrolidine](/img/structure/B8305941.png)
![[1-(4-Fluorophenyl)vinyl]pyrrolidine](/img/structure/B8305949.png)
![1-[5-(4-nitro-[1,2,3]triazol-2-ylmethyl)-furan-2-yl]ethanone](/img/structure/B8305968.png)






